molecular formula C19H21N5O4 B6519100 2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide CAS No. 933010-34-5

2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide

Cat. No.: B6519100
CAS No.: 933010-34-5
M. Wt: 383.4 g/mol
InChI Key: XVIRYEDMUJOMJM-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide features a tetrazole ring substituted with a 4-methoxyphenyl group at position 1, linked via a methylene bridge to an acetamide moiety. The acetamide chain is further substituted with a 3,4-dimethoxyphenyl group. This structure combines electron-rich aromatic systems (methoxy groups) with a tetrazole heterocycle, which is known for its metabolic stability and hydrogen-bonding capabilities in drug design .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-26-15-7-5-14(6-8-15)24-18(21-22-23-24)12-20-19(25)11-13-4-9-16(27-2)17(10-13)28-3/h4-10H,11-12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIRYEDMUJOMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional differences between the target compound and its analogues:

Compound Name Structural Features Molecular Formula Molecular Weight Reported Activity/Use Reference
Target Compound : 2-(3,4-dimethoxyphenyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide - Tetrazole core
- 4-Methoxyphenyl and 3,4-dimethoxyphenyl substituents
C₂₄H₂₄N₅O₄ 464.48 g/mol Not explicitly stated (potential drug lead) -
BE45772 : N-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-2-(4-fluorophenyl)acetamide - Tetrazole core
- Fluorophenyl substituents (3,4-difluoro and 4-fluoro)
C₁₆H₁₂F₃N₅O 347.29 g/mol Unknown (structural analog)
298217-98-8 : 2-({5-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide - Triazole core with sulfur linkage
- 3,4-Dimethoxybenzyl and methyl substituents
C₂₁H₂₄N₄O₄S 428.5 g/mol Unknown (structural analog)
Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide - Chloro-substituted acetamide
- Diethylphenyl and methoxymethyl groups
C₁₄H₂₀ClNO₂ 269.77 g/mol Herbicide (pesticide)
Diclofenac Sodium (Reference) - Phenylacetic acid derivative
- Dichlorophenyl and sodium carboxylate
C₁₄H₁₀Cl₂NNaO₂ 318.13 g/mol Anti-inflammatory (anti-exudative)

Key Observations

Core Heterocycle Influence :

  • The target compound’s tetrazole ring (N-containing) contrasts with triazole-sulfur (e.g., 298217-98-8 ) or chloroacetamide (e.g., alachlor ) cores. Tetrazoles enhance metabolic stability and mimic carboxylic acids, making them favorable in pharmaceuticals, whereas triazole-sulfur derivatives may exhibit varied electronic properties .

Substituent Effects :

  • Methoxy groups in the target compound (electron-donating) differ from fluoro (electron-withdrawing) in BE45772 or chloro in alachlor . Methoxy groups enhance solubility and π-π stacking in receptor binding, while halogens increase lipophilicity and bioactivity in pesticides.

Biological Activity :

  • Acetamide derivatives with anti-exudative activity (e.g., triazole analogs in ) are compared to diclofenac . The target compound’s methoxy-rich structure may favor anti-inflammatory pathways, but this remains speculative without direct data.

Research Implications and Gaps

  • Structural Optimization : The tetrazole-acetamide scaffold offers tunability for drug discovery, particularly in modifying methoxy/fluoro substituents to balance solubility and target affinity .
  • Contradictions : Pesticide-oriented acetamides (e.g., alachlor ) highlight the divergent applications of similar scaffolds, emphasizing substituent-driven functionality.
  • Data Gaps : Direct pharmacological data for the target compound is absent in the provided evidence. Future studies should evaluate its bioactivity against inflammation, infection, or metabolic targets.

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